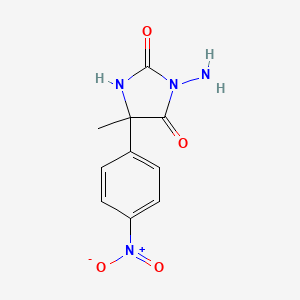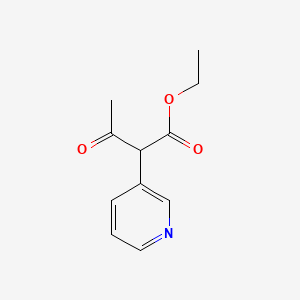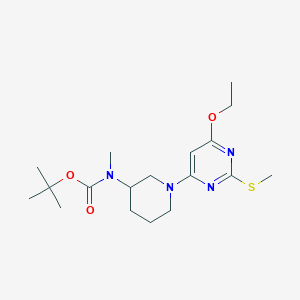![molecular formula C20H23N3OS B2667336 8-oxo-N-phenethyl-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carbothioamide CAS No. 399001-75-3](/img/structure/B2667336.png)
8-oxo-N-phenethyl-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-oxo-N-phenethyl-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carbothioamide is a complex organic compound with a unique structure, making it a subject of interest in various scientific fields
準備方法
Synthetic routes and reaction conditions: The synthesis of this compound generally involves multistep processes Commonly, it begins with the formation of the core bicyclic structure through cyclization reactions involving precursors like pyridine derivatives and diazocine ringsIndustrial production methods: In an industrial setting, the production of this compound involves optimization of the synthetic route to ensure high yield and purity. This often includes the use of continuous flow reactors to maintain precise control over reaction parameters such as temperature, pressure, and reactant concentrations, thus enabling scalability.
化学反応の分析
Types of reactions it undergoes:
Oxidation: The compound can undergo oxidation, particularly at the tetrahydro region, forming various oxidation states that can be used to probe its electronic properties.
Reduction: Reduction reactions may target the oxo group, leading to the formation of alcohol or hydrocarbon derivatives under specific catalytic conditions.
Common reagents and conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Reagents like alkyl halides or aryl halides under conditions such as reflux or with the use of a base like potassium carbonate.
Major products formed from these reactions: The major products vary depending on the reaction type. Oxidation typically yields hydroxyl or carbonyl derivatives, reduction produces alcohols or alkanes, and substitution leads to a wide range of functionalized analogs depending on the substituents introduced.
科学的研究の応用
This compound has diverse applications in scientific research:
Chemistry: It serves as a model system for studying heterocyclic chemistry and reaction mechanisms.
Biology: Due to its unique structure, it is used in the development of novel bioactive molecules, potentially serving as a lead compound in drug discovery.
Medicine: Research has indicated its potential role as an enzyme inhibitor or receptor modulator, making it of interest in pharmacological studies.
Industry: It could be utilized in materials science, specifically in the design of advanced polymers and materials with specific electronic or optical properties.
作用機序
The compound exerts its effects through specific interactions with molecular targets. For example:
Enzyme inhibition: It may bind to the active site of enzymes, blocking substrate access and thus inhibiting enzyme activity.
Receptor modulation: It can interact with receptor proteins, altering their conformation and modulating signal transduction pathways.
類似化合物との比較
8-oxo-1,5-methanopyrido[1,2-a][1,5]diazocine
N-phenethyl-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carbothioamide
Other heterocyclic compounds with fused ring systems incorporating pyridine and diazocine moieties
What else do you want to dive into?
特性
IUPAC Name |
6-oxo-N-(2-phenylethyl)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3OS/c24-19-8-4-7-18-17-11-16(13-23(18)19)12-22(14-17)20(25)21-10-9-15-5-2-1-3-6-15/h1-8,16-17H,9-14H2,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDRQJSZCCUNXEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC1C3=CC=CC(=O)N3C2)C(=S)NCCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(dimethylsulfamoyl)-N-{[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl}benzamide](/img/structure/B2667254.png)

![N-[2,2-bis(furan-2-yl)ethyl]-2-(2-methylphenoxy)acetamide](/img/structure/B2667257.png)
![3-methyl-N-(4-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2667259.png)

![Ethyl 3-[(3,5-dimethylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2667261.png)
![(3E)-1-(4-methylbenzyl)-3-{[(4-methylbenzyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2667264.png)
![N-[cyano(3,4-dichlorophenyl)methyl]-2-(oxolan-2-yl)acetamide](/img/structure/B2667265.png)
![1-(4-Fluorophenyl)-3-[(1-hydroxycyclopentyl)methyl]urea](/img/structure/B2667266.png)
![2,2-Dioxo-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]thiazine-7-carboxylic acid](/img/structure/B2667268.png)
![N-Methyl-N-[2-oxo-2-[2,2,6-trimethyl-6-(trifluoromethyl)morpholin-4-yl]ethyl]prop-2-enamide](/img/structure/B2667269.png)
![3-Fluorobenzyl 5-[3-(trifluoromethyl)phenyl]-2-pyrimidinyl sulfide](/img/structure/B2667270.png)
![2-[4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine](/img/structure/B2667271.png)
